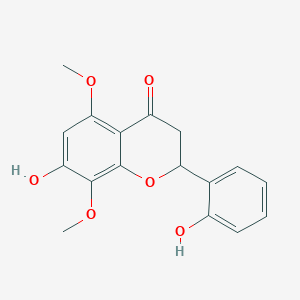
Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is an organic compound with the molecular formula C11H14O3. It is a derivative of benzene, where two methoxy groups are attached to the first and second carbon atoms, and a methoxyethenyl group is attached to the fourth carbon atom. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- typically involves the alkylation of 1,2-dimethoxybenzene with a suitable methoxyethenylating agent. One common method is the reaction of 1,2-dimethoxybenzene with methoxyethenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Types of Reactions:
Oxidation: Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the methoxyethenyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles. Common reagents include bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in dichloromethane, nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- involves its interaction with various molecular targets. The methoxy groups and the methoxyethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethoxybenzene: Lacks the methoxyethenyl group, making it less reactive in certain substitution reactions.
1,2-Dimethoxy-4-ethylbenzene: Contains an ethyl group instead of a methoxyethenyl group, leading to different chemical properties and reactivity.
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group, affecting its reactivity and applications.
Uniqueness: Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
1,2-dimethoxy-4-[(E)-2-methoxyethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-8H,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQLVVDHVBUPEZ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










